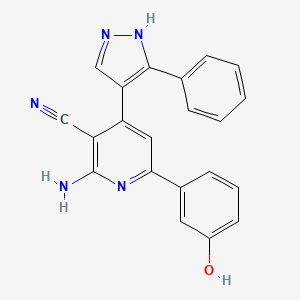
2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Additionally, the compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects
2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to exhibit several biochemical and physiological effects. For example, the compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells and animal models. Additionally, the compound has been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative damage. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile in lab experiments is its diverse biological activities. The compound can be used to study various signaling pathways and cellular processes. Additionally, the compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and diabetes. Another direction is to study the compound's mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, future research could focus on developing more soluble derivatives of the compound, to overcome its limitations in lab experiments.
合成法
The synthesis of 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been reported in the literature. The method involves the reaction of 3-hydroxybenzaldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde, malononitrile, and ammonium acetate in the presence of glacial acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the final product is obtained after purification by recrystallization.
科学的研究の応用
2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. Several studies have investigated the use of this compound as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c22-11-17-16(18-12-24-26-20(18)13-5-2-1-3-6-13)10-19(25-21(17)23)14-7-4-8-15(27)9-14/h1-10,12,27H,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKKLWXWDFPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5489784.png)
![(2R)-2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-phenylacetamide](/img/structure/B5489791.png)
![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5489810.png)
![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5489823.png)
![2-[(2-furylmethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489827.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)